molecular formula C21H14N2O2 B2632645 (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 381696-68-0

(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one

Cat. No.: B2632645
CAS No.: 381696-68-0
M. Wt: 326.355
InChI Key: OJCMTHCACYRILJ-LGMDPLHJSA-N
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Description

(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between benzo[d]oxazol-2-carbaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Reduced forms such as alcohols or amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins, affecting cellular processes and exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Chalcones: Other chalcone derivatives with similar structures but different substituents.

    Flavonoids: Compounds with a similar backbone but additional hydroxyl or methoxy groups.

    Benzoxazoles: Compounds containing the benzo[d]oxazole moiety but with different substituents on the phenyl or pyridinyl rings.

Uniqueness

(E)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(E)-2-(1,3-benzoxazol-2-yl)-1-phenyl-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O2/c24-20(16-8-2-1-3-9-16)17(13-15-7-6-12-22-14-15)21-23-18-10-4-5-11-19(18)25-21/h1-14H/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCMTHCACYRILJ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CN=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C(=C/C2=CN=CC=C2)/C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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